5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQPMBDXWHGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Solubility of 5-bromo-6-fluoro-1H-indole-3-carboxylic Acid in Organic Solvents
An Essential Guide for Researchers in Drug Discovery and Development
Introduction: The Significance of Solubility in Medicinal Chemistry
In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is paramount to its success as a therapeutic agent. Among these properties, solubility stands as a critical gatekeeper, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy. 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, a halogenated indole derivative, represents a class of compounds with significant potential in pharmaceutical development, often serving as a key building block in the synthesis of bioactive molecules.[1] This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
To comprehend the solubility characteristics of this compound, a thorough examination of its molecular structure is essential.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 5-bromo-1H-indole-3-carboxylic acid | 6-fluoro-1H-indole-3-carboxylic acid | Indole-3-carboxylic acid |
| Molecular Formula | C₉H₅BrFNO₂ | C₉H₆BrNO₂[2] | C₉H₆FNO₂[3] | C₉H₇NO₂[4] |
| Molecular Weight | 258.05 g/mol | 240.06 g/mol [1] | 179.15 g/mol [5] | 161.16 g/mol [4] |
| Appearance | White to pink powder[1] | White to Light yellow Solid[6] | (Not specified) | Light beige crystalline powder[4] |
| Key Functional Groups | Indole ring, Carboxylic acid, Bromo group, Fluoro group | Indole ring, Carboxylic acid, Bromo group | Indole ring, Carboxylic acid, Fluoro group | Indole ring, Carboxylic acid |
| Hydrogen Bond Donor | 2 (N-H and O-H) | 2 (N-H and O-H)[2] | 2 (N-H and O-H) | 2 (N-H and O-H) |
| Hydrogen Bond Acceptor | 3 (N, O, O) | 2 (O, O)[2] | 3 (N, O, O) | 3 (N, O, O) |
The structure is characterized by a planar indole ring system, which is relatively non-polar. However, the presence of a carboxylic acid group (-COOH) introduces significant polarity and the capacity for hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl and hydroxyl oxygens). The nitrogen atom in the indole ring also acts as a hydrogen bond donor. Furthermore, the molecule is substituted with two halogen atoms: bromine at the 5-position and fluorine at the 6-position. The fluorine atom is highly electronegative and can participate in hydrogen bonding as an acceptor.[7] This combination of a larger non-polar surface area with multiple polar, hydrogen-bonding functional groups results in a molecule with complex solubility behavior.
Theoretical Framework: The Principles Governing Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[8]
Several key factors dictate the solubility of this compound in organic solvents:
-
Polarity : The polarity of a solvent plays a crucial role. Polar solvents, such as alcohols and acetone, will more readily dissolve polar solutes due to favorable dipole-dipole interactions.[9]
-
Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving a molecule like this compound, which has multiple hydrogen bonding sites.
-
Dielectric Constant : The dielectric constant of a solvent reflects its ability to separate ions. Solvents with higher dielectric constants are more effective at dissolving polar and ionic compounds.
-
Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[10] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.
Predicted Solubility Profile in Common Organic Solvents
Table 2: Predicted Relative Solubility of this compound in Various Organic Solvents
| Solvent | Solvent Type | Polarity (Dielectric Constant) | Hydrogen Bonding Capability | Predicted Relative Solubility | Rationale |
| Methanol | Polar Protic | 32.7 | Donor & Acceptor | High | The polar protic nature and strong hydrogen bonding ability of methanol will effectively solvate the carboxylic acid and indole N-H groups. |
| Ethanol | Polar Protic | 24.5 | Donor & Acceptor | High | Similar to methanol, ethanol is an excellent solvent for polar compounds capable of hydrogen bonding.[4] |
| Acetone | Polar Aprotic | 20.7 | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution, though it cannot donate hydrogen bonds to the carbonyl oxygen. |
| Ethyl Acetate | Moderately Polar Aprotic | 6.0 | Acceptor | Moderate | The ester group can act as a hydrogen bond acceptor, and its moderate polarity can accommodate both the polar and non-polar regions of the molecule. |
| Dichloromethane (DCM) | Non-polar | 9.1 | None | Low to Moderate | While having a dipole moment, DCM is a poor hydrogen bonder. It may partially dissolve the compound by interacting with the less polar indole ring. |
| Toluene | Non-polar | 2.4 | None | Low | As a non-polar aromatic solvent, toluene will have limited interaction with the polar carboxylic acid group, leading to poor solubility. |
| Hexane | Non-polar | 1.9 | None | Very Low | The highly non-polar nature of hexane makes it a very poor solvent for this polar, hydrogen-bonding compound.[9] |
Experimental Determination of Solubility: A Practical Guide
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[11][12]
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[11]
-
Sample Dilution: Carefully withdraw a known aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination
High-Throughput Solubility Screening
For early-stage drug discovery, where rapid assessment of a large number of compounds is required, high-throughput solubility screening methods such as nephelometry can be employed.[13] This technique measures the light scattering caused by precipitated particles in a solution, providing a rapid, albeit less precise, estimation of kinetic solubility.
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the measured solubility of this compound:
-
pH : For ionizable compounds like carboxylic acids, the pH of the medium is a critical determinant of solubility. In aqueous solutions, the solubility will be significantly higher at pH values above the pKa of the carboxylic acid group, where it exists in its more soluble carboxylate form. While less pronounced in organic solvents, the presence of acidic or basic impurities can still affect the ionization state and solubility.
-
Polymorphism : The crystalline form of the solid material can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in solubility studies.
-
Presence of Water : In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[14] This is due to the formation of hydrogen-bonded bridges between the water and the acid molecules.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents and has detailed a practical experimental protocol for its quantitative determination. While predictions based on molecular structure offer valuable initial insights, precise and reliable experimental data are crucial for informed decision-making in medicinal chemistry. Future work should focus on generating and publishing such empirical data to further enrich the scientific community's understanding of this important class of molecules.
References
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5-bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 7018243. PubChem. Retrieved from [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Publications. Retrieved from [Link]
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5-Bromoindole | C8H6BrN | CID 24905. PubChem. Retrieved from [Link]
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Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. Retrieved from [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (2009). Retrieved from [Link]
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3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
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6-Fluoro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025). UNT Digital Library. Retrieved from [Link]
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Some Factors Affecting the Solubility of Polymers. (2025). ResearchGate. Retrieved from [Link]
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3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
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Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. (2008). PubMed. Retrieved from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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6-Bromo-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]
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5-bromo-6-fluoro-1H-indole-3-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 5-bromo-6-fluoro-1H-indole-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, logical synthesis strategies, characterization protocols, and its emerging role as a versatile building block for novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring system profoundly modulates the molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.
This compound combines these features, making it a highly valuable intermediate. Its derivatives are being explored for a range of therapeutic applications, from oncology to infectious diseases, leveraging the unique electronic properties imparted by the dual halogen substitution. Indole-3-carboxylic acids and their derivatives are recognized as important drug intermediates for a wide array of pharmaceutical products.[1]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNO₂ | [2][3] |
| Molecular Weight | 258.05 g/mol | [2] |
| CAS Number | 1638772-16-3 | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | O=C(O)C1=CNC2=CC(F)=C(Br)C=C21 | [4] |
| InChI Key | XYRQPMBDXWHGMG-UHFFFAOYSA-N | [4] |
| Storage Conditions | Sealed in a dry, dark environment at 2-8°C | [3] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and logical approach to constructing substituted indole-3-carboxylic acids is through the Japp-Klingemann reaction, followed by Fischer indole synthesis and subsequent functionalization. This multi-step process offers robust control over the substitution pattern on the indole core.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
Dissolve 4-bromo-3-fluoroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.
-
Rationale: This classic reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate that is highly reactive towards nucleophiles. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Step 2: Japp-Klingemann Reaction to form the Hydrazone
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.
-
Add a solution of sodium hydroxide to deprotonate the β-keto ester, forming a nucleophilic enolate.
-
Slowly add the cold diazonium salt solution from Step 1 to the enolate solution.
-
Acidify the mixture after the reaction is complete to precipitate the phenylhydrazone intermediate.
-
Rationale: The Japp-Klingemann reaction is a reliable method for forming arylhydrazones. The diazonium salt acts as an electrophile, and the enolate attacks it to form a C-N bond, which upon workup yields the desired hydrazone.
-
Step 3: Fischer Indole Synthesis
-
Heat the isolated phenylhydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Maintain the temperature until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Pour the reaction mixture over ice water to precipitate the crude indole ester product.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the crude ethyl 5-bromo-6-fluoro-1H-indole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Reflux the mixture until the ester is fully hydrolyzed.
-
Cool the solution and acidify with HCl to precipitate the final product, this compound.
-
Purify the product by recrystallization.
-
Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.
-
Spectroscopic Characterization: A Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the indole ring, the N-H proton (which may be broad and exchangeable with D₂O), and the C2-H proton. The coupling patterns (J-coupling) between adjacent protons will be critical for confirming the substitution pattern.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (typically >160 ppm).
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet is expected for the single fluorine atom, providing unambiguous evidence of its presence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass that corresponds to the molecular formula C₉H₅BrFNO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).
Applications in Drug Discovery: Targeting Critical Pathways
Halogenated indole carboxylic acids are valuable starting points for synthesizing potent and selective enzyme inhibitors. The bromine atom at the 5-position is a prime site for modification via Suzuki, Stille, or Sonogashira cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.
A notable application of bromo-indole derivatives is in the development of inhibitors for bacterial enzymes, which can potentiate the effects of existing antibiotics.[6] For example, inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for H₂S production in pathogens, have been developed from bromoindole scaffolds.[6]
Conceptual Drug Development Workflow
Caption: A conceptual workflow for developing enzyme inhibitors from the title compound.
Indole derivatives are also foundational in developing agents for other diseases. For instance, they have been explored for their potential to target cancer and neurological disorders by interacting with specific biological pathways.[7] Furthermore, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors.[8]
Safety and Handling
As a halogenated organic acid, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is not widely available, related compounds like 5-bromo-1H-indole-3-carboxylic acid are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
References
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Cenmed. (n.d.). This compound (C007B-332748). Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lou, S.-J., & Luo, M. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1580. Retrieved from [Link]
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Autechem. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Retrieved from [Link]
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Bar-Yehuda, S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3509. Retrieved from [Link]
- Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.
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ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
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A Predictive Spectroscopic and Structural Analysis Guide for 5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Abstract
5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a class of compounds significant in pharmaceutical and biological research.[1][2] Comprehensive structural elucidation is fundamental to understanding its chemical behavior and potential applications. This technical guide presents a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published, collated experimental spectra for this specific molecule, this paper synthesizes data from structurally analogous compounds and foundational spectroscopic principles to construct a reliable, predictive framework for researchers. We will detail the expected spectral characteristics, explain the underlying chemical principles, provide standardized data acquisition protocols, and outline the expected fragmentation pathways.
Introduction: The Structural Significance of a Disubstituted Indole Acid
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a carboxylic acid at the C3 position and halogen substituents on the benzene ring—specifically a bromine atom at C5 and a fluorine atom at C6—creates a molecule with unique electronic and steric properties. These modifications can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile.
Accurate interpretation of spectroscopic data is the cornerstone of chemical synthesis and drug development, confirming molecular structure and purity. This guide serves as an in-depth reference for scientists working with this compound, providing the necessary tools to predict, identify, and interpret its key spectral features.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on established substituent effects on the parent indole-3-carboxylic acid scaffold.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra, with the fluorine atom introducing characteristic splitting patterns.
To facilitate discussion, the standard IUPAC numbering for the indole ring will be used.
Caption: IUPAC numbering of this compound.
Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | ~12.0 | broad singlet | - | Acidic proton, signal is often broad and concentration-dependent. |
| NH (H-1) | ~11.8 | broad singlet | - | Indole N-H proton, exchanges with solvent, typically broad.[4] |
| H-2 | 8.1 - 8.3 | singlet (or narrow doublet) | JH2-F ≈ 1-2 Hz | Electron-withdrawing COOH group at C3 deshields H-2. May show small coupling to F. |
| H-4 | 7.9 - 8.1 | doublet | JH4-F ≈ 8-10 Hz | Deshielded by the adjacent bromine at C5. Exhibits ortho coupling to the fluorine at C6. |
| H-7 | 7.4 - 7.6 | doublet | JH7-F ≈ 6-8 Hz | Less influenced by the C5-Br. Exhibits meta coupling to the fluorine at C6. |
Causality and Insights:
-
Deshielding Effects: The electron-withdrawing nature of the carboxylic acid group, bromine, and fluorine will shift all aromatic protons downfield compared to unsubstituted indole.
-
Fluorine Coupling: The key diagnostic feature will be the presence of proton-fluorine (JHF) coupling. The H-4 proton will appear as a doublet due to ortho coupling with the C6-fluorine, while the H-7 proton will also be a doublet due to meta coupling. The H-2 proton might show a very small long-range coupling to fluorine.
Solvent: DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
| C=O | ~165 | singlet | - | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-6 | 155 - 160 | doublet | ¹JCF ≈ 240-250 | Direct attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling constant. |
| C-3a, C-7a | 125 - 138 | variable | - | Bridgehead carbons. |
| C-2 | ~128 | doublet | JC2-F ≈ 3-5 Hz | Electron-deficient carbon adjacent to the N-H and deshielded by the COOH group. Shows small long-range C-F coupling. |
| C-4 | ~115 | doublet | ³JC4-F ≈ 4-6 Hz | Shielded carbon, shows three-bond coupling to fluorine. |
| C-7 | ~108 | doublet | ²JC7-F ≈ 20-25 Hz | Shielded by the indole nitrogen. Exhibits a significant two-bond C-F coupling. |
| C-5 | 100 - 105 | doublet | ²JC5-F ≈ 20-25 Hz | Directly attached to bromine (heavy atom effect causes shielding) and shows two-bond coupling to fluorine. |
| C-3 | ~105 | singlet | - | Shielded carbon, typical for the C3 position of an indole-3-carboxylic acid. |
Causality and Insights:
-
C-F Coupling: The most definitive signals in the ¹³C NMR spectrum are those coupled to fluorine. The carbon directly bonded to fluorine (C-6) will exhibit a very large splitting (~240 Hz). Carbons two bonds away (C-5, C-7) will show smaller but still significant splitting (~20-25 Hz), while those further away will have even smaller coupling constants.
-
Substituent Effects: The bromine atom at C-5 will induce a shielding effect (upfield shift) on C-5 due to the "heavy atom effect," while the highly electronegative fluorine will cause a strong deshielding (downfield shift) of C-6.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the indole N-H group.[5][6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The very broad nature of this band is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[7] |
| ~3400 | Medium, Sharp | N-H stretch (Indole) | This sharp peak often appears superimposed on the broad O-H stretch.[8] |
| 1720 - 1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | A very intense and diagnostically crucial peak for the carbonyl group. Conjugation with the indole ring may shift it to the lower end of this range.[9] |
| 1600 - 1450 | Medium | C=C stretch (Aromatic) | Multiple bands corresponding to the vibrations of the indole ring system. |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic Acid) | Coupled with O-H bending, this is another strong, characteristic peak for carboxylic acids.[5] |
| 1100 - 1000 | Strong | C-F stretch | A strong absorption characteristic of the carbon-fluorine bond. |
| < 800 | Medium-Strong | C-Br stretch | The carbon-bromine stretch appears in the fingerprint region. |
Causality and Insights: The IR spectrum provides a rapid and definitive confirmation of the carboxylic acid functional group. The presence of a very broad O-H stretch overlapping the C-H region, combined with an intense C=O stretch near 1700 cm⁻¹, is a classic signature.[5][7] The C-F and C-Br stretches, while present, are in the complex fingerprint region and are less useful for initial identification than the primary functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₅BrFNO₂
-
Molecular Weight: 257.95 g/mol (using ⁷⁹Br) and 259.95 g/mol (using ⁸¹Br)
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
Key Predicted Peaks (m/z):
-
Molecular Ion (M⁻ or M+H)⁺: A characteristic doublet peak at m/z 258 and 260 (for [M+H]⁺) or 257 and 259 (for [M]⁻) in an approximate 1:1 ratio. This pattern is the unmistakable signature of a molecule containing one bromine atom.
-
Major Fragment ([M-COOH]⁺): A peak at m/z 213 and 215 . This corresponds to the loss of the carboxylic acid group (45 Da), a very common and favorable fragmentation pathway for carboxylic acids.[10][11] This fragment represents the stable 5-bromo-6-fluoro-1H-indole cation.
The primary fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) is expected to be initiated by the loss of the entire carboxylic acid group.
Caption: Primary fragmentation pathway for the target molecule.
Causality and Insights: The most critical diagnostic feature in the mass spectrum is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, leading to two molecular ion peaks of almost identical intensity separated by 2 Da. The loss of the carboxyl group is a highly favored fragmentation process because it results in a stable, aromatic indole cation.[12]
Standardized Experimental Protocols
To ensure data reproducibility and accuracy, the following standard operating procedures for sample preparation and analysis are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[13]
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Set the relaxation delay to at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire several thousand scans as needed to achieve adequate signal-to-noise.
-
Use a spectral width of approximately 250 ppm.
-
Employ proton decoupling (e.g., Waltz-16).
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[13]
IR Spectroscopy Protocol
-
Technique: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, as it requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Co-add at least 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Full Scan):
-
Acquire data in both positive and negative ion modes to determine which provides a better signal.
-
Scan a mass range from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition (MS/MS):
-
If fragmentation data is desired, perform a product ion scan by selecting the molecular ion doublet (m/z 258/260 or 257/259) as the precursor ion and applying collision energy to induce fragmentation.
-
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently confirm the structure and purity of this compound. The key diagnostic features include the characteristic ¹H and ¹³C NMR signals with fluorine coupling, the classic carboxylic acid and indole absorptions in the IR spectrum, and the definitive 1:1 isotopic doublet for bromine in the mass spectrum. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in experimental results.
References
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of modern palladium-catalyzed methodologies for the synthesis of substituted indole-3-carboxylic acids. Recognizing the significance of this structural motif in medicinal chemistry and drug discovery, this document moves beyond a simple recitation of procedures. Instead, it offers a detailed exploration of the underlying reaction mechanisms, practical experimental protocols, and critical insights into reaction optimization. We will delve into key synthetic strategies including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as direct C-H functionalization and carbonylation techniques. Each section is designed to provide researchers with the foundational knowledge and practical tools necessary to successfully implement these powerful synthetic methods in their own laboratories.
Introduction: The Enduring Importance of the Indole-3-Carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indole-3-carboxylic acid and its derivatives represent a critical subclass, exhibiting a wide range of biological activities, including anticancer, antihypertensive, and antibacterial properties.[2][3][4] Compounds like indole-3-carbinol and its derivatives have shown promise in cancer therapy, while other synthetic analogs are being explored as potent enzyme inhibitors and receptor antagonists.[2] The development of efficient and versatile synthetic routes to access structurally diverse indole-3-carboxylic acids is therefore a paramount objective in modern drug discovery and development.[5][6]
Palladium catalysis has emerged as a cornerstone of contemporary organic synthesis, offering unparalleled efficiency and functional group tolerance for the construction of complex molecular architectures.[7] These methods provide a powerful toolkit for the synthesis and functionalization of indoles, often proceeding with high levels of regio- and stereoselectivity under mild reaction conditions.[7][8] This guide will illuminate several key palladium-catalyzed strategies for the synthesis of substituted indole-3-carboxylic acids, providing both the theoretical framework and practical guidance for their application.
Palladium-Catalyzed Strategies for Indole-3-Carboxylic Acid Synthesis
The versatility of palladium catalysis allows for multiple strategic approaches to the synthesis of substituted indole-3-carboxylic acids. These can be broadly categorized into two main approaches: the de novo construction of the indole ring system from acyclic precursors and the direct functionalization of a pre-existing indole core.[7]
Cross-Coupling Reactions: Building Complexity from Pre-functionalized Indoles
Cross-coupling reactions are a powerful means of introducing molecular diversity by forming new carbon-carbon bonds. In the context of indole-3-carboxylic acid synthesis, these methods typically involve the coupling of a halogenated or otherwise activated indole-3-carboxylic acid derivative with a suitable coupling partner.
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium(0) complex.[9] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9] For the synthesis of arylated indole-3-carboxylic acids, a bromo- or iodo-substituted indole-3-carboxylic acid ester can be coupled with an arylboronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A general workflow for a Heck coupling reaction.
The mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst. [10]
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [11]This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base. [11]This methodology can be used to introduce alkynyl substituents onto the indole-3-carboxylic acid scaffold, which are valuable handles for further synthetic transformations. [12][13]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. [1]Palladium-catalyzed C-H activation of the indole core allows for the direct introduction of various substituents. [1]For indole-3-carboxylic acids, the carboxylic acid group itself can act as a directing group, facilitating C-H activation at a specific position. [14][15]However, in some cases, the carboxylic acid moiety can lead to decarboxylation followed by functionalization at a different position. For instance, palladium-catalyzed functionalization of indole-3-carboxylic acid with aryl iodides has been shown to result in decarboxylation and subsequent C2-arylation. [16]
Carbonylative Approaches
Palladium-catalyzed carbonylation reactions provide a direct route to carboxylic acids and their derivatives by incorporating carbon monoxide (CO) into an organic molecule. [17][18]A notable example is the Pd/C-catalyzed hydrocarboxylation and carbonylative esterification of indoles to produce indole-3-carboxylic acids and esters. [19]This method utilizes oxalic acid as a solid and stable source of CO. [19]
Experimental Protocols
The following protocols are provided as representative examples of the synthetic methodologies discussed. Researchers should always conduct a thorough risk assessment before performing any new experimental procedure.
Protocol 1: Synthesis of a 4-Aminoindole-3-carboxylic Acid Derivative via a One-Pot Nucleophilic Addition/Cross-Coupling Reaction
This protocol is adapted from a procedure for the synthesis of 4-aminoindole-3-carboxylic acids and demonstrates a palladium-catalyzed tandem nucleophilic substitution/amination. [20] Materials:
-
4-Bromoindole-3-carboxylic acid derivative (e.g., amide or ester) (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (0.05 equiv)
-
Xantphos (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Cesium pivalate (PivOCs) (1.1 equiv)
-
Mesitylene (as solvent)
-
Deionized water
-
Nitrogen gas supply
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 4-bromoindole-3-carboxylic acid derivative (0.2 mmol, 1.0 equiv), PdCl₂ (5 mol %), Xantphos (5 mol %), Cs₂CO₃ (1.5 equiv), and PivOCs (1.1 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add dry, degassed mesitylene (1.2 mL) and 20 µL of deionized water to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 4-aminoindole-3-carboxylic acid derivative.
Rationale for Key Steps:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the active Pd(0) catalyst.
-
Ligand (Xantphos): Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, leading to the formation of the C-N bond. [20]* Base (Cs₂CO₃): The base is required to facilitate the deprotonation steps within the catalytic cycle. [20]* Additive (PivOCs): Cesium pivalate can act as a ligand and may also assist in the solubility of other components. [20]* Water: A controlled amount of water is essential for the nucleophilic attack on the amide or ester group. [20]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 5-Aryl-Indole-3-Carboxylic Acid Ester
This protocol is a general procedure based on established Suzuki-Miyaura coupling conditions. [21][22][23] Materials:
-
Methyl 5-bromoindole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromoindole-3-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add a mixture of DME and water (e.g., 4:1 v/v, 10 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-90 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-indole-3-carboxylic acid ester.
Rationale for Key Steps:
-
Catalyst (Pd(PPh₃)₄): This is a common and effective air-stable Pd(0) precatalyst for Suzuki-Miyaura couplings. [21]* Base (K₂CO₃): The base is essential for the activation of the boronic acid in the transmetalation step. [9][22]* Solvent System (DME/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. [21]
Data Summary and Optimization
The success of palladium-catalyzed reactions is highly dependent on the careful optimization of several parameters. The following table summarizes key variables and their typical ranges for the Suzuki-Miyaura coupling.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of precatalyst can significantly impact reaction efficiency. Air-stable precatalysts are often preferred for convenience. [9][22] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | The ligand influences the stability and reactivity of the catalyst. Electron-rich and bulky phosphine ligands are often effective. [9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | The strength and nature of the base can affect the rate of transmetalation and substrate compatibility. [9][22] |
| Solvent | Toluene, Dioxane, THF, DME, Water | The solvent choice depends on the solubility of the reactants and the reaction temperature. Aqueous solvent systems offer green chemistry benefits. [21] |
| Temperature | Room Temperature to >100 °C | Higher temperatures are often required for less reactive substrates, but can also lead to side reactions. |
Conclusion
Palladium-catalyzed reactions represent a powerful and versatile platform for the synthesis of substituted indole-3-carboxylic acids. The methodologies outlined in this guide, including cross-coupling, C-H functionalization, and carbonylation, provide researchers with a diverse set of tools to access a wide range of structurally complex and medicinally relevant molecules. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel indole-based therapeutics.
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Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]
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Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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Powers, D. C., & Paquette, L. A. (2011). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 133(46), 18638-18641. [Link]
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Nan, Y., et al. (2023). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis, 13(11), 7435-7453. [Link]
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de Vries, J. G. (2001). The Heck Reaction—State of the Art. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
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Liu, C., & Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(1), 128-131. [Link]
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Ware, E. D., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Biomolecules, 14(2), 261. [Link]
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Bugarin, A., & Connell, B. T. (2010). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. Organometallics, 29(8), 1845-1857. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4869-4873. [Link]
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Application Notes and Protocols: Functionalization of 5-Bromo-6-fluoro-1H-indole-3-carboxylic acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, halogenated indoles such as 5-bromo-6-fluoro-1H-indole-3-carboxylic acid serve as versatile building blocks in drug discovery. The strategic placement of bromo and fluoro substituents significantly modulates the electronic properties of the indole ring, influencing biological activity and metabolic stability. The carboxylic acid at the C3 position is a key handle for synthetic diversification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[2][3]
This guide provides detailed protocols and expert insights for the functionalization of the carboxylic acid moiety of this compound. We will explore robust methods for amide bond formation, esterification, and ketone synthesis, explaining the rationale behind the choice of reagents and conditions to ensure high-yield, reproducible results for researchers in organic synthesis and drug development.
Guiding Principles: Activating the Carboxylic Acid
A carboxylic acid's hydroxyl group is a poor leaving group, making it unreactive toward direct nucleophilic attack by amines or alcohols. Therefore, the central principle of functionalization is to first "activate" the carboxylic acid by converting the hydroxyl into a better leaving group.[4][5] This is typically achieved in situ using coupling reagents, which form a highly reactive intermediate that is readily displaced by a nucleophile.
The electron-withdrawing nature of the fluorine and bromine atoms on the indole ring increases the acidity of both the carboxylic acid proton and the N-H proton. While this enhances the reactivity of the carboxylate for activation, care must be taken to select conditions that do not lead to unwanted side reactions at the indole nitrogen. The protocols outlined below are optimized for selectivity and efficiency with this specific substrate.
Caption: General workflow for carboxylic acid functionalization.
Section 1: Amide Bond Formation (Amidation)
Amidation is one of the most common transformations in medicinal chemistry. The use of modern coupling reagents allows for the efficient formation of amide bonds under mild conditions, which is crucial for preserving the integrity of the substituted indole core.
Rationale for Reagent Selection
For substrates like this compound, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A non-nucleophilic tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the carboxylic acid and scavenge the acid produced during the reaction without competing with the primary or secondary amine nucleophile.
Alternative reagents can be employed depending on the scale and nature of the amine. Protocols using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also common, often with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[6]
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU / HBTU | Uronium Salt | High reactivity, fast reaction times, suitable for hindered amines.[7] | Higher cost, produces tetramethylurea byproduct. |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble urea byproduct is easily removed. | Can be less effective for electron-poor or hindered amines. |
| T3P® | Phosphonic Anhydride | High efficiency, clean reaction profile, byproduct is water-soluble. | Often requires slightly elevated temperatures. |
| SOCl₂ | Thionyl Chloride | Forms highly reactive acid chloride, inexpensive. | Harsh conditions (heat), generates HCl, not suitable for sensitive substrates. |
Detailed Protocol: Amidation using HATU
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Step-by-step workflow for HATU-mediated amidation.
Section 2: Ester Formation (Esterification)
Esterification is another key functionalization for modifying the properties of the parent molecule. While classic Fischer esterification using strong acid and heat is not ideal for this potentially sensitive indole, milder methods provide excellent yields.
Rationale for Reagent Selection
A highly reliable method for esterification is the reaction of the carboxylic acid with an alkyl halide in the presence of a mild base. Cesium carbonate (Cs₂CO₃) is particularly effective as it is a soft base that readily deprotonates the carboxylic acid without promoting side reactions. The resulting cesium carboxylate is highly nucleophilic and efficiently displaces the halide from the electrophile (e.g., methyl iodide, benzyl bromide).
Detailed Protocol: Esterification using an Alkyl Halide
This protocol describes the methylation of the carboxylic acid using methyl iodide.
Materials:
-
This compound (1.0 equiv)
-
Methyl Iodide (CH₃I) (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and cesium carbonate (2.0 equiv) in anhydrous DMF (0.1-0.2 M).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add methyl iodide (1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to afford the pure methyl ester.
Section 3: Ketone Synthesis via Weinreb Amide
Directly converting a carboxylic acid to a ketone using organometallic reagents (e.g., Grignard or organolithium) is challenging because the highly reactive ketone product can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol. The Weinreb amide synthesis is an elegant two-step solution to this problem.[8]
-
Step 1: The carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide).
-
Step 2: The Weinreb amide reacts with an organometallic reagent to form a stable chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, preventing over-addition.[9]
Detailed Protocol: Two-Step Ketone Synthesis
Part A: Synthesis of the Weinreb Amide
Materials:
-
This compound (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
HATU (1.3 equiv)
-
DIPEA (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous 1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine, Anhydrous Na₂SO₄
Procedure:
-
Follow the general amidation protocol described in Section 1, using N,O-Dimethylhydroxylamine hydrochloride as the amine component. Note the increased amount of DIPEA required to neutralize the hydrochloride salt.
-
Dissolve the indole acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and HATU (1.3 equiv) in anhydrous DCM.
-
Cool to 0 °C and add DIPEA (4.0 equiv).
-
Stir at room temperature for 4-12 hours until the reaction is complete.
-
Perform an aqueous workup by washing with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry, concentrate, and purify by column chromatography to isolate the Weinreb amide.
Part B: Reaction with Organometallic Reagent
Materials:
-
Weinreb amide from Part A (1.0 equiv)
-
Organometallic Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard or organolithium reagent (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Section 4: Orthogonal Reactivity and Further Functionalization
It is critical to recognize that the 5-bromo substituent on the indole ring is a handle for further C-C bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[1][10] This reaction can be performed on the functionalized products (amides, esters, ketones) from the previous sections, allowing for a modular approach to building molecular complexity.
-
Suzuki-Miyaura Coupling: The 5-bromo position can be coupled with a variety of aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system.[11][12] This allows for the late-stage introduction of diverse aromatic groups.
References
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National Center for Biotechnology Information (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Available at: [Link]
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Chemistry Steps (n.d.). Carboxylic Acids to Ketones. Available at: [Link]
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ACS Publications (2021). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available at: [Link]
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ResearchGate (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]
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Taylor & Francis Online (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]
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ResearchGate (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]
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ACS Publications (2010). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. Available at: [Link]
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Chemistry LibreTexts (2020). How Cells Activate Carboxylic Acids. Available at: [Link]
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National Center for Biotechnology Information (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]
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Organic Chemistry Tutor (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]
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Sci-Hub (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]
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National Center for Biotechnology Information (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
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Royal Society of Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
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Ruhr-Universität Bochum (n.d.). Carboxylic Acids in Catalysis. Available at: [Link]
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ResearchGate (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Available at: [Link]
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ACS Publications (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Available at: [Link]
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Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Available at: [Link]
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MDPI (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Technology Networks (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
-
ACS Publications (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate. Available at: [Link]
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Chemistry LibreTexts (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]
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National Center for Biotechnology Information (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Available at: [Link]
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ResearchGate (2021). Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. Available at: [Link]
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Chemistry Steps (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
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ACS Publications (2019). Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. Available at: [Link]
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Royal Society of Chemistry (1995). Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Available at: [Link]
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YouTube (2021). Reaction of Carboxylic Acids with Organometallic Compounds. Available at: [Link]
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National Center for Biotechnology Information (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Available at: [Link]
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Diva-Portal.org (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
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PubMed (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Available at: [Link]
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ResearchGate (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
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Application Notes and Protocols for Screening 5-bromo-6-fluoro-1H-indole-3-carboxylic acid in Anticancer Assays
Introduction: The Rationale for Screening a Novel Halogenated Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1] Indole derivatives, in particular, have garnered substantial interest in oncology for their ability to modulate various cellular processes critical to cancer progression, such as cell proliferation, apoptosis, and angiogenesis.[2][3] Several indole-based drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, are already in clinical use, highlighting the therapeutic potential of this chemical class.[1]
This application note focuses on a specific halogenated derivative, 5-bromo-6-fluoro-1H-indole-3-carboxylic acid . While direct anticancer activity for this particular compound is yet to be extensively documented in publicly available literature, the rationale for its screening is built upon several key insights:
-
Anticancer Potential of the Indole-3-Carboxylic Acid Moiety: The indole-3-carboxylic acid backbone is a known pharmacophore with demonstrated biological activities. For instance, indole-3-carboxylic acid itself has been shown to enhance the anticancer potency of doxorubicin in colorectal cancer models.[4]
-
Impact of Halogenation: The introduction of halogen atoms, such as bromine and fluorine, into organic molecules can significantly modulate their physicochemical properties and biological activity. Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to target proteins.[5] Specifically, halogenated indole-3-acetic acids have been shown to possess cytotoxic effects, suggesting that halogenation of the indole ring is a promising strategy for developing anticancer agents.[6]
-
Targeting Key Cancer Pathways: Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][7] Key pathways include those mediated by Receptor Tyrosine Kinases (RTKs), such as the MAPK and PI3K/AKT pathways, which control cell survival and proliferation.[8][9]
Given this compelling scientific premise, a systematic in vitro screening of this compound is warranted to elucidate its potential as a novel anticancer agent. This document provides a comprehensive, tiered approach for its evaluation, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potency and identifies cancer types that may be particularly sensitive.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining clinically relevant data. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types, represents a gold standard for initial anticancer drug screening.[10][11][12] For a more focused initial screen, a representative subset of the NCI-60 panel can be utilized, ensuring diversity in tissue origin and genetic background.
Recommended Initial Cell Line Panel:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
U-87 MG: Glioblastoma
-
PC-3: Prostate carcinoma
Experimental Workflow for Cytotoxicity Screening
A two-stage process is recommended: a primary single-dose screen to identify active concentration ranges, followed by a multi-dose screen to determine the half-maximal inhibitory concentration (IC50).
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that relies on the binding of the dye to cellular proteins, providing a measure of cell mass that is proportional to the number of viable cells.[13]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Cell Proliferation Assay
The MTT assay is another widely used method that measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
DMSO or solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Agitate the plates on a shaker for 5-10 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the SRB assay.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a clear and concise table.
| Cell Line | Tissue of Origin | This compound IC50 (µM) [Example Data] | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 ± 3.1 | 1.5 ± 0.3 |
| A549 | Lung Carcinoma | 8.9 ± 1.1 | 0.7 ± 0.1 |
| HCT116 | Colorectal Carcinoma | 15.7 ± 2.5 | 1.1 ± 0.2 |
| U-87 MG | Glioblastoma | 30.1 ± 4.5 | 2.0 ± 0.4 |
| PC-3 | Prostate Carcinoma | 42.8 ± 5.3 | 2.8 ± 0.5 |
Note: The data presented are for illustrative purposes only.
Tier 2: Mechanistic Assays
Based on the IC50 values obtained in the primary screen, select the most sensitive cell line(s) for further investigation into the compound's mechanism of action.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[17]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.[19]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of the compound on cell cycle progression by quantifying the DNA content of cells.[20] PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[21]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[22]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Protocol 5: Western Blot Analysis of Key Signaling Pathways
Given that many indole derivatives target protein kinases, it is crucial to investigate the effect of this compound on key cancer-related signaling pathways, such as the PI3K/AKT and MAPK pathways.[9][23]
Caption: Potential inhibition of RTK signaling pathways by the test compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Protein Extraction: Treat cells with the test compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the phosphorylation of key proteins like AKT and ERK would suggest inhibition of their respective pathways.[9]
Conclusion
This application note provides a structured and comprehensive framework for the initial in vitro screening of this compound as a potential anticancer agent. The proposed tiered approach, beginning with broad cytotoxicity profiling and progressing to mechanistic studies on apoptosis, cell cycle, and key signaling pathways, will enable a thorough evaluation of its therapeutic potential. The provided protocols are based on established and validated methods, ensuring the generation of reliable and reproducible data. The insights gained from these assays will be instrumental in guiding further preclinical development of this novel indole derivative.
References
-
Di Mola, A., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]
- Espinoza-Hicks, J. C., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
-
Jackson, J. R., et al. (2007). The slow cell death response when screening chemotherapeutic agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Abou-El-Enin, M., et al. (2021). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Pharmaceuticals. Available at: [Link]
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Wardman, P., et al. (2004). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. PubMed. Available at: [Link]
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Al-Ostath, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
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National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]
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ResearchGate. (2019). How can I calculate IC50 value for SRB assay to find out if there is synergy between two drugs or not? ResearchGate. Available at: [Link]
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Kumar, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. Available at: [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available at: [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]
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Mandal, S., et al. (2009). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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ResearchGate. (n.d.). Western blot analysis of AKT, MEK, and ERK phosphorylation. ResearchGate. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. Available at: [Link]
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Mahidol University. (n.d.). Isolation of 3-(Hydroxyacetyl)indole and Indole-3-carboxylic acid from Red Alga Halymenia durvillei: Their Anti-lung Cancer Cell and in vivo Anti-aging Activity. Mahidol University. Available at: [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
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Park, M. H., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
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Sidhu, J. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Gazdar, A. F., et al. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research. Available at: [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]
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Definitive Quantification of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid: Validated HPLC-UV and LC-MS/MS Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative of increasing importance as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Accurate and precise quantification of this molecule is critical for process control, quality assurance, and pharmacokinetic studies. This application note presents a comprehensive guide to robust and validated analytical methods for the determination of this compound. We provide detailed, step-by-step protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, validated according to ICH Q2(R2) guidelines, and a high-sensitivity confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[3][4][5] Additionally, a basic UV-Vis spectrophotometric protocol for rapid screening is outlined. The causality behind experimental choices, from mobile phase composition to validation parameters, is explained to provide a framework for adapting these methods to specific laboratory needs.
Compound Profile and Analytical Rationale
This compound is a moderately polar, aromatic compound. Its key structural features relevant to analytical methodology are:
-
Indole Ring System: A strong chromophore, making it highly suitable for UV detection.
-
Carboxylic Acid Group: An ionizable moiety that dictates pH-dependent solubility and chromatographic retention. Its presence makes the molecule amenable to negative ion mode mass spectrometry.[6]
-
Halogen Atoms (Br, F): These atoms create a unique isotopic pattern (especially bromine) that can be leveraged for highly selective mass spectrometry detection.
The primary analytical challenge is to develop a method that is specific, accurate, and reproducible. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its high resolving power and compatibility with UV and MS detectors.
Compound Details:
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | This compound | |
| CAS Number | 1638772-16-3 | |
| Molecular Formula | C₉H₅BrFNO₂ | |
| Molecular Weight | 258.04 g/mol | |
| Structure |
| | O=C(C1=CNC2=C1C=C(Br)C(F)=C2)O | |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed as the primary workhorse for routine quantification, offering a balance of performance, cost-effectiveness, and robustness.
The method utilizes reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The mobile phase is acidified with formic acid. This is a critical choice: at a low pH, the carboxylic acid group of the analyte is protonated (COOH form), rendering the molecule less polar. This suppression of ionization significantly increases its retention on the non-polar C18 column, leading to better peak shape and separation from polar impurities.[7]
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), analytical grade or higher.
-
Reference Standard: this compound (≥98% purity).[2]
-
Sample Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. FA ensures pH consistency. |
| Gradient Elution | 0-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (re-equilibration) | Provides good separation of the analyte from potential impurities and ensures a sharp peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
| Detection Wavelength | 280 nm | The indole chromophore exhibits strong absorbance around this wavelength. A full scan (200-400 nm) should be run initially to confirm the optimal wavelength. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the sample solvent (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to remove particulates.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][8][9]
System Suitability Test (SST): Before any validation run, inject a working standard (e.g., 20 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Validation Characteristics:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the analyte's retention time.
-
Linearity: Analyze at least five concentrations across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by the linearity study and is the interval where the method is precise, accurate, and linear.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., low, medium, high). Analyze three replicates at each level. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD over both sets of experiments should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. It can be determined as the concentration where the signal-to-noise ratio is approximately 10:1.
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected. It can be determined as the concentration where the signal-to-noise ratio is approximately 3:1.
-
Robustness: Intentionally vary key method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The results should remain unaffected by small, deliberate variations.
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification, impurity profiling, or analysis in complex biological matrices.
The analyte is first separated by HPLC as described above. The column eluent is directed into the mass spectrometer's ion source (typically Electrospray Ionization - ESI). In the ESI source, the analyte is ionized. For a carboxylic acid, negative ion mode (ESI-) is highly effective, as it readily forms the deprotonated [M-H]⁻ ion.[6][10] This ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces background noise.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Use the same column and mobile phase conditions as the HPLC-UV method to facilitate method transfer. A lower flow rate (e.g., 0.4-0.6 mL/min) might be beneficial depending on the ESI source efficiency.
MS/MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | Optimal for generating the [M-H]⁻ ion from the carboxylic acid group. |
| Precursor Ion [M-H]⁻ | m/z 256.0/258.0 | The deprotonated molecule. The two ions represent the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| MRM Transitions | Q1: m/z 258.0 → Q3: m/z 214.0 (Quantifier)Q1: m/z 258.0 → Q3: m/z 135.0 (Qualifier) | The quantifier transition (loss of CO₂) is typically the most intense and used for quantification. The qualifier confirms identity. These transitions must be optimized experimentally. |
| Capillary Voltage | ~3.0-4.0 kV | Optimized for stable spray and maximum ion signal. |
| Source Temperature | ~120-150 °C | To aid in desolvation. |
| Desolvation Gas Flow | ~600-800 L/hr | High flow of nitrogen to evaporate the mobile phase. |
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: General analytical workflow from sample receipt to final report.
Caption: Workflow for the HPLC-UV method validation based on ICH guidelines.
References
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
ChemRxiv. (2021). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
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Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry, 281, 1-10. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Malipeddi, H., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. Retrieved from [Link]
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Zhang, L., et al. (2015). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1412, 56-64. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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World Intellectual Property Organization. (2023). WO/2023/067628 A method for the preparation of indole-3-carboxylic acid derivatives. Retrieved from [Link]
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International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. Retrieved from [Link]
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PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(2), 763-775. Retrieved from [Link]
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YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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G. A. Shabir. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]
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Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]
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PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
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National Center for Biotechnology Information. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubChem. Retrieved from [Link]
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Leveau, J. H., & Lindow, S. E. (2005). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Applied and Environmental Microbiology, 71(7), 3556-3561. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
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A Robust and Validated HPLC-MS Method for the Analysis of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective analysis of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid. This halogenated indole is a key building block in medicinal chemistry, and its accurate quantification is critical for process monitoring, purity assessment, and metabolic studies. The described method utilizes reverse-phase chromatography for robust separation and electrospray ionization mass spectrometry for definitive detection. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for research and drug development applications.
Introduction and Scientific Context
This compound belongs to the indole family, a class of heterocyclic compounds widely recognized for their presence in natural products and as core scaffolds in pharmaceuticals.[1] The incorporation of halogen atoms, specifically bromine and fluorine, into the indole ring significantly modulates the molecule's physicochemical properties, enhancing its reactivity and potential biological activity.[2][3] As such, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential anti-cancer agents and other therapeutics.[3]
Given its role as a critical synthetic precursor, a reliable and sensitive analytical method is paramount for ensuring the quality and consistency of downstream processes. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal technique, offering high separation efficiency and highly specific detection, making it suitable for analyzing complex samples.[4][5] This application note provides a field-proven protocol, explaining the causality behind key experimental choices to empower researchers to implement and adapt this method effectively.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[6] Key characteristics of this compound are summarized below.
| Property | Value | Rationale for Method Development |
| Chemical Formula | C₉H₅BrFNO₂ | Defines the elemental composition. |
| Monoisotopic Mass | 256.949 Da | Calculated for ¹²C₉¹H₅⁷⁹Br¹⁹F¹⁴N¹⁶O₂. This is the target mass for MS detection. |
| Average Mass | 258.05 g/mol | Useful for preparing standard solutions of known concentration. |
| Structure | Halogenated indole with a carboxylic acid group | The aromatic indole core suggests good retention on a reverse-phase (hydrophobic) column. The carboxylic acid group provides an acidic proton, making it ideal for deprotonation and analysis in negative ion mode ESI-MS.[7] |
| Key Feature | Presence of Bromine | The natural isotopic abundance of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) will produce a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a powerful tool for confident identification.[8] |
Principle of the Method: Reverse-Phase HPLC and ESI-MS
The analytical strategy is built on the synergistic combination of reverse-phase HPLC and electrospray ionization mass spectrometry (ESI-MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the cornerstone of separating small organic molecules.[9] The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar (e.g., water/acetonitrile). The primary retention mechanism is hydrophobic interaction.[10] For an ionizable compound like our analyte, the pH of the mobile phase is a critical parameter.[10] By acidifying the mobile phase with 0.1% formic acid, we suppress the ionization of the carboxylic acid group. This makes the molecule more neutral and hydrophobic, leading to increased retention and improved peak shape on the C18 column. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), allows for the effective elution of the analyte while separating it from potential impurities with different polarities.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for coupling with HPLC.[5][11] For this compound, the carboxylic acid group is easily deprotonated to form a negatively charged carboxylate ion. Therefore, negative ion mode (ESI-) is the logical choice, as it will efficiently generate the [M-H]⁻ ion for detection.[7] This provides high sensitivity and, because detection is based on a specific mass-to-charge ratio (m/z), exceptional selectivity.
The overall analytical workflow is depicted in the diagram below.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm PTFE syringe filters
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh the test sample, dissolve it in methanol, and dilute with 50:50 ACN/water to an expected concentration within the calibration range.
-
Final Step: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could clog the HPLC column.[12]
Instrumentation and Conditions
The logical flow of the instrumental analysis is shown below.
The following tables summarize the optimized instrumental parameters.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 bonded silica, 100 mm x 2.1 mm, 2.6 µm particle size | Standard for reverse-phase separation of small aromatic molecules, offering good resolution and efficiency.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for polar analyte retention. Formic acid controls pH to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for analyte elution. Acetonitrile is a common choice with good UV transparency and compatibility with MS.[10] |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B | A gradient ensures good peak shape for the analyte and elution of any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates, making negative mode highly sensitive for this analyte.[7] |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for efficient ion generation.[5] |
| Drying Gas Temp. | 350 °C | Facilitates solvent evaporation from the ESI droplets.[5] |
| Drying Gas Flow | 10 L/min | Assists in desolvation. |
| Nebulizer Pressure | 45 psi | Aids in the formation of a fine spray of droplets. |
| Scan Mode | Full Scan (m/z 100-400) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification and purity checks. SIM is used for high-sensitivity quantification. |
| SIM Ion | m/z 256.95 (for [M-H]⁻) | Specifically targets the deprotonated molecule of interest, providing maximum selectivity. |
Method Validation Protocol
To ensure the method is fit for its intended purpose, a validation study should be conducted following ICH Q2(R2) guidelines.[14][15] The protocol should assess specificity, linearity, range, accuracy, precision, and sensitivity.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze a blank (diluent), a zero sample (matrix without analyte), and the analyte. Check for interferences at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte in blank and zero samples. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.99.[16] |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (low, medium, high) in triplicate. | Mean recovery should be within 80-120% of the nominal value.[17] |
| Precision | Repeatability: Analyze 6 replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 5%.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., RSD < 20%). | Determined experimentally.[15] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3. | Determined experimentally. |
Expected Results and Discussion
Following the protocol described, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6.5 minutes. The mass spectrum in negative ion mode should show a strong signal for the [M-H]⁻ ion at m/z 256.95. A crucial confirmation of identity is the presence of the A+2 isotope peak at m/z 258.95 with roughly the same intensity, which is the characteristic signature of a monobrominated compound.
The validation results are expected to meet all acceptance criteria outlined in Table 3, demonstrating that the method is linear, accurate, precise, and sensitive for the intended application. The use of a simple "dilute and shoot" sample preparation is adequate for relatively clean samples like reference standards or reaction mixtures.[18] For complex matrices such as plasma or tissue extracts, more extensive sample preparation like liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to mitigate matrix effects and remove interferences.[12][19]
Conclusion
This application note presents a detailed, robust, and scientifically sound HPLC-MS method for the analysis of this compound. The causality-driven explanation of the protocol, from sample preparation to instrument parameters, provides users with the foundational knowledge to successfully implement and troubleshoot the analysis. The integrated validation framework, grounded in ICH guidelines, ensures that the method generates trustworthy and reproducible data, making it an invaluable tool for researchers and scientists in the field of drug development and chemical synthesis.
References
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
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Li, G., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Retrieved from [Link]
- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.).
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Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. Retrieved from [Link]
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A method for the determination of small halogenated carboxylic acid (HCA) residues in drug substances. (2016). ResearchGate. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
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Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. (2005). PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2018). MDPI. Retrieved from [Link]
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Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (2022). ChemRxiv. Retrieved from [Link]
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EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
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Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004). Environmental Science & Technology. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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[Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. (2021). PubMed. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Cenmed. (n.d.). This compound. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2017). SciELO. Retrieved from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Publications. Retrieved from [Link]
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Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018). Mass Spectrometry - Electrospray Ionization | ESI Technique. YouTube. Retrieved from [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Below, you will find detailed troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve yields.
Troubleshooting Guide
A common synthetic route to this compound involves the initial formylation of a substituted indole, followed by bromination and subsequent oxidation of the aldehyde to a carboxylic acid. This guide will address potential issues at each key stage of this process.
General Synthetic Workflow
The following diagram outlines a typical synthetic pathway. Subsequent sections will troubleshoot issues related to these steps.
Caption: General workflow for synthesizing the target compound.
Issue 1: Low Yield or No Reaction in the Vilsmeier-Haack Formylation of 6-Fluoro-1H-indole
Question: I am attempting to formylate 6-fluoro-1H-indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), but I am getting a low yield of 6-fluoro-1H-indole-3-carbaldehyde. What could be the cause?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indoles.[1][2][3] However, its success is highly dependent on the quality of reagents and precise control of reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity and Stoichiometry of Reagents:
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (chloroiminium ion), is formed from the reaction of POCl₃ and DMF.[4] This reaction is exothermic and moisture-sensitive. Ensure your DMF is anhydrous and the POCl₃ is fresh or has been properly stored to prevent degradation. The reagent is often a colorless to pale yellow solid or solution; significant discoloration may indicate impurities.[5]
-
Temperature Control: The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to prevent side reactions.[4] Subsequently, the addition of the indole should also be done at a controlled temperature before gentle heating to drive the reaction to completion.
-
-
Reaction Conditions:
-
Solvent: While DMF serves as both a reagent and solvent, in some cases, an additional inert solvent like 1,2-dichloroethane (DCE) can be beneficial, especially if the Vilsmeier reagent precipitates.
-
Reaction Time and Temperature: After the initial addition, the reaction often requires heating. An optimal temperature is typically between 80-90°C for several hours.[4] Monitor the reaction by TLC to determine the point of maximum conversion.
-
-
Work-up Procedure:
-
Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to yield the aldehyde. This is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base (e.g., NaOH, Na₂CO₃) until the solution is alkaline.[4] Vigorous stirring during this step is crucial for efficient hydrolysis.
-
Troubleshooting Decision Tree for Vilsmeier-Haack Formylation
Sources
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results with 5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Welcome to the technical support center. As a Senior Application Scientist, I understand that obtaining reproducible data is paramount to your research success. This guide is designed to provide you, a fellow scientist, with a systematic and logic-driven approach to troubleshooting inconsistent results when working with 5-bromo-6-fluoro-1H-indole-3-carboxylic acid.
This particular indole derivative is a valuable scaffold in modern drug discovery, but its unique physicochemical properties can present challenges in sensitive biological assays.[1][2] Inconsistency is not random; it is a symptom of an underlying experimental variable. This guide will help you identify and control those variables, moving from the compound's intrinsic properties to its behavior within your specific assay system.
Part I: Foundational Knowledge - Understanding the Molecule
Before troubleshooting an assay, we must first understand the tool we are using. The behavior of this compound in your experiments is dictated by its chemical structure.
Key Chemical Features & Their Implications
-
The Indole Core : This bicyclic aromatic system is the source of the molecule's biological activity but also its potential instability. The indole ring is electron-rich and can be susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[3][4] Visible light, in particular, can induce dearomatization or other reactions in indole compounds.[5][6]
-
The Carboxylic Acid Group (-COOH) : This is arguably the most critical feature for assay performance. Its protonation state is pH-dependent. Based on related structures like 5-bromo-1H-indole-3-carboxylic acid (predicted pKa ~3.68) and the electron-withdrawing nature of fluorine, we can estimate the pKa of this compound to be in the range of 3.0-3.5.[7] This has a profound impact on solubility.
-
At pH < pKa (e.g., in acidic buffers), the group is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media.
-
At pH > pKa (e.g., in neutral or basic buffers), the group is deprotonated (-COO⁻), making the molecule an anion and more soluble in aqueous media.
-
-
Halogen Substituents (Br, F) : The bromine and fluorine atoms are strongly electron-withdrawing.[8] This enhances the molecule's reactivity and modulates its binding properties but can also influence its tendency to participate in non-specific interactions.[2]
Physicochemical Properties Summary
| Property | Value / Observation | Implication for Assays |
| Molecular Formula | C₉H₅BrFNO₂ | - |
| Molecular Weight | ~258.05 g/mol | Accurate weighing is critical for correct final concentrations. |
| Appearance | Typically a white to off-white or pale yellow solid.[9] | Any significant color change (e.g., darkening to brown/pink) may indicate degradation. |
| Predicted pKa | ~3.0 - 3.5 | Critically affects solubility and charge state in your assay buffer. |
| Solubility | Poor in water, especially at acidic pH. Soluble in organic solvents (DMSO, DMF, Ethanol). | Stock solutions must be prepared in an appropriate organic solvent. Precipitation can occur upon dilution into aqueous buffers. |
| Stability | Potential sensitivity to light, oxidation, and extreme pH.[3][10][11] | Requires specific handling and storage conditions to prevent degradation. |
Part II: Systematic Troubleshooting Workflow
Inconsistent results often stem from a cascade of issues. The following workflow provides a logical path to deconstruct the problem, starting from the most fundamental checks.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. 5-BROMO-1H-INDOLE-3-CARBOXYLIC ACID | 10406-06-1 [chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid
An essential precursor in medicinal chemistry, 5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a vital building block for synthesizing a range of therapeutic agents. Its unique substitution pattern makes it a valuable intermediate in drug discovery programs. However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and safety protocols.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the scale-up synthesis of this important molecule. The content is structured in a practical question-and-answer format, offering insights grounded in established chemical principles to navigate the complexities of process optimization.
Proposed Synthetic Pathway Overview
A robust and frequently employed route for constructing substituted indoles on a larger scale is the Japp-Klingemann reaction followed by the Fischer indole synthesis. This pathway offers flexibility and generally utilizes readily available starting materials. The overall process can be segmented into four principal stages:
-
Diazotization: Formation of a diazonium salt from a suitable aniline precursor.
-
Japp-Klingemann Coupling: Reaction of the diazonium salt with a β-ketoester to form a hydrazone intermediate.
-
Fischer Indole Cyclization: Acid-catalyzed cyclization of the hydrazone to form the indole core, typically as an ester.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: General workflow for the synthesis of this compound.
Technical Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process, providing explanations and actionable solutions.
Part 1: Japp-Klingemann Reaction (Steps 1 & 2)
Question 1: My diazotization reaction is showing low conversion, or I'm observing significant decomposition (e.g., foaming, color change) of the diazonium salt.
Answer: The formation and stability of the diazonium salt are critically dependent on temperature and acidity.
-
Causality: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is exothermic, and without strict temperature control, the generated heat can cause the salt to decompose, often violently on a large scale, releasing nitrogen gas.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C throughout the addition of sodium nitrite. Use a reliable cooling bath and monitor the internal temperature continuously.
-
Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and subsurface to the acidic solution of the aniline. This ensures rapid reaction and prevents localized "hot spots."[1]
-
Acidity: Ensure a sufficient excess of strong acid (typically 2.5-3.0 equivalents of HCl) is present. The acid prevents the newly formed diazonium salt from coupling with unreacted aniline and stabilizes the salt.
-
Immediate Use: Do not let the diazonium salt solution stand for extended periods. It is best practice to prepare the solution for the subsequent coupling step and use the diazonium salt immediately after its formation is complete.[1]
-
Question 2: The coupling reaction to form the hydrazone is slow, incomplete, or produces a mixture of by-products.
Answer: The success of the Japp-Klingemann coupling hinges on precise pH control and the reactivity of the β-ketoester.
-
Causality: The coupling reaction is an electrophilic attack by the diazonium salt on the enolate of the β-ketoester.[2] If the solution is too acidic, the concentration of the required enolate will be too low, slowing or stopping the reaction. If it's too basic, the diazonium salt can decompose.
-
Troubleshooting Steps:
-
pH Adjustment: After the highly acidic diazotization, the reaction mixture must be buffered. The addition of a base like sodium acetate (NaOAc) is crucial to raise the pH to an optimal range (typically 4-5) for the coupling to proceed.[1]
-
Enolate Formation: Ensure the chosen β-ketoester has an enolizable proton. The reaction involves deprotonating this position, so steric hindrance around the active methylene group can slow the reaction.[2]
-
Side Reactions: The primary side product is often the result of the diazonium salt decomposing or participating in other reactions. Maintaining the cold temperature and using the salt promptly after formation are the best ways to mitigate this.
-
Part 2: Fischer Indole Synthesis (Step 3)
Question 3: The Fischer indole cyclization is yielding significant amounts of tar and the desired product yield is low. How can I optimize this step?
Answer: The Fischer indole synthesis is a powerful but often harsh reaction; tar formation is a classic scale-up challenge resulting from the strong acids and high temperatures typically employed.[3]
-
Causality: The reaction involves an acid-catalyzed-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[4] Strong acids and high heat can promote polymerization and degradation of both the starting material and the indole product, which can be sensitive to harsh acidic conditions.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: The catalyst is critical. While strong Brønsted acids like sulfuric acid or hydrochloric acid are common, they can be too aggressive.[5] Consider alternatives:
-
Polyphosphoric Acid (PPA): Often gives cleaner reactions and acts as both catalyst and solvent.
-
Lewis Acids (e.g., ZnCl₂, BF₃): Can be milder and may reduce charring.[4]
-
Milder Brønsted Acids: Acetic acid or p-toluenesulfonic acid can be effective, though they may require higher temperatures or longer reaction times.[5]
-
-
Temperature Optimization: Do not assume that higher temperatures are better. Run small-scale optimization experiments to find the minimum temperature required for a reasonable reaction rate. Often, a slightly longer reaction time at a lower temperature provides a much cleaner product profile and a higher isolated yield.
-
Solvent Selection: High-boiling point, non-participating solvents can help moderate the reaction temperature and improve heat transfer on a larger scale.
-
Caption: Decision tree for troubleshooting the Fischer indole synthesis step.
Part 3: Hydrolysis and Purification (Step 4 & Final)
Question 4: The final saponification of the ester is incomplete, or I am seeing evidence of product degradation (e.g., decarboxylation).
Answer: Hydrolysis requires a careful balance of base concentration, temperature, and reaction time to ensure complete conversion without inducing side reactions.
-
Causality: While saponification is a standard transformation, indole-3-carboxylic acids can be susceptible to decarboxylation under harsh basic conditions, especially at high temperatures. Incomplete hydrolysis is often a result of poor solubility or insufficient reaction time.
-
Troubleshooting Steps:
-
Reaction Monitoring: This is essential. Track the disappearance of the starting ester by TLC or HPLC. Do not rely solely on a predetermined reaction time, especially during scale-up.
-
Solvent System: Use a co-solvent system like ethanol/water or THF/water to ensure the ester is fully dissolved, allowing the aqueous base to react effectively.
-
Temperature Control: Perform the hydrolysis at a moderate temperature (e.g., 40-60 °C or reflux, depending on the solvent). Avoid excessively high temperatures to minimize the risk of decarboxylation.
-
Stoichiometry of Base: Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) to drive the reaction to completion, but avoid a large, unnecessary excess.
-
Question 5: The final product is off-color (yellow/brown) and difficult to purify. What are the best methods for purification at scale?
Answer: Colored impurities are common in indole synthesis and often arise from aerial oxidation or minor by-products from the cyclization step. Effective purification is key to meeting specifications.
-
Causality: Indoles can be sensitive to air and light, leading to the formation of colored oligomeric species. Residual acidic or basic impurities can also promote degradation.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective and scalable method for purification. A systematic solvent screen is recommended. Common solvent systems include:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Toluene
-
-
Activated Carbon Treatment: If the color is persistent, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon (charcoal) followed by hot filtration can effectively remove colored impurities.
-
pH Control during Workup: During the acidic workup after hydrolysis, ensure the pH is adjusted correctly to fully precipitate the carboxylic acid. Precipitating the product too quickly by "crashing it out" can trap impurities. A slower, controlled crystallization by cooling is preferable.
-
Steam Distillation: For related indole compounds, steam distillation has been used as an effective purification method to obtain high-purity, colorless crystals, which could be an option for a precursor before the final hydrolysis.[6]
-
Part 4: Safety Considerations
Question 6: What are the major safety hazards to consider when scaling up this synthesis?
Answer: Scaling up any chemical synthesis introduces new risks. For this process, the primary concerns are the handling of hazardous reagents and the potential for thermal runaway events.
-
Diazonium Salt Formation: As mentioned, diazonium salts can be explosive when isolated or heated. Always keep them in a cold solution and use them immediately. Plan for adequate cooling capacity and emergency procedures in case of a cooling failure.[7]
-
Acidic Conditions: The Fischer indole synthesis often uses large quantities of strong, corrosive acids.[3] Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is used. Work in a well-ventilated area.
-
Exothermic Reactions: Both the diazotization and the acid-catalyzed cyclization can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is highly recommended before attempting a large-scale run.
-
Halogenated Compounds: The final product and intermediates are halogenated organic compounds. While specific toxicity data may be limited, it is prudent to treat them as potentially toxic and handle them with care to avoid inhalation or skin contact.[8]
Reference Protocols and Data
Table 1: Summary of Typical Reaction Parameters
| Step | Key Reagents | Solvent | Catalyst/Additive | Temperature (°C) | Typical Time (h) |
| Diazotization | 4-Bromo-3-fluoroaniline, NaNO₂ | Water | conc. HCl | 0 - 5 | 0.5 - 1 |
| Japp-Klingemann | Diazonium salt, Ethyl 2-methylacetoacetate | Ethanol/Water | Sodium Acetate | 0 - 10 | 1 - 3 |
| Fischer Cyclization | Arylhydrazone | Toluene or neat | PPA or ZnCl₂ | 80 - 120 | 2 - 6 |
| Saponification | Indole Ester, NaOH | Ethanol/Water | None | 50 - 80 | 2 - 4 |
| Purification | Crude Carboxylic Acid | Ethanol/Water | (Activated Carbon) | Reflux then cool | - |
Experimental Protocols
Protocol 1: Japp-Klingemann Reaction
-
A solution of 4-bromo-3-fluoroaniline (1.0 eq) in concentrated HCl (2.5 eq) and water is prepared in a jacketed reactor and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred for 30 minutes after addition.
-
In a separate reactor, ethyl 2-methylacetoacetate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.
-
The cold diazonium salt solution is transferred slowly into the ketoester solution, keeping the temperature below 10 °C.
-
The reaction is stirred for 2-3 hours at 0-10 °C. The resulting solid hydrazone is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Fischer Indole Cyclization
-
The dried arylhydrazone (1.0 eq) is added portion-wise to polyphosphoric acid (PPA) (10x weight of hydrazone) at 60 °C.
-
The mixture is heated to 90-100 °C and stirred for 2-4 hours, with reaction progress monitored by HPLC.
-
After completion, the reaction mixture is cooled to ~70 °C and carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is stirred for 1 hour, then collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried. This yields the crude indole ester.
Protocol 3: Saponification and Purification
-
The crude ethyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (1.0 eq) is suspended in a 3:1 mixture of ethanol and water.
-
A 50% aqueous solution of sodium hydroxide (3.0 eq) is added, and the mixture is heated to 60-70 °C for 2-4 hours until HPLC analysis shows complete consumption of the ester.
-
The mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with methyl tert-butyl ether (MTBE) to remove non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
For final purification, the crude acid is recrystallized from a suitable solvent system like ethanol/water.
References
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. Available at: [Link]
-
5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]
-
This compound (C007B-332748) - Cenmed. Available at: [Link]
-
Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing). Available at: [Link]
- CN103387530A - 5-bromoindole preparation method - Google Patents.
-
Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
-
The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. Available at: [Link]
-
(PDF) Sustainable multicomponent indole synthesis with broad scope - ResearchGate. Available at: [Link]
-
Japp-Klingemann reaction - chemeurope.com. Available at: [Link]
-
What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. Available at: [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. Available at: [Link]
-
Fischer Indole Synthesis - Named Reactions in Organic Chemistry - YouTube. Available at: [Link]
-
-
Studies in the indole series. Part III. The Japp–Klingemann reaction - Sci-Hub. Available at: [Link]
-
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
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Validation & Comparative
The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole-3-Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, a foundational structure ripe for modification to unlock a spectrum of biological activities. Among the various synthetic alterations, halogenation of the indole ring, particularly in the context of indole-3-carboxylic acids, stands out as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of how halogen substitution on the indole-3-carboxylic acid framework influences its biological performance, supported by experimental data and detailed protocols.
The Indole-3-Carboxylic Acid Scaffold: A Versatile Starting Point
Indole-3-carboxylic acid and its derivatives are not merely synthetic curiosities; they are found in nature and exhibit a wide range of biological effects, from antimicrobial and anticancer to plant growth regulation (auxin-like activity). The core structure, consisting of a bicyclic indole ring with a carboxylic acid group at the C3 position, offers several sites for modification. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, at various positions on the benzene portion of the indole ring (positions 4, 5, 6, and 7) has proven to be a particularly fruitful avenue for enhancing and diversifying its bioactivity.
The rationale behind halogenation is multifaceted. Halogens can alter the molecule's lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence how the molecule interacts with its biological target, affecting binding affinity, and can also impact metabolic stability and membrane permeability.
Structure-Activity Relationship: Decoding the Impact of Halogenation
The biological activity of halogenated indole-3-carboxylic acids is exquisitely sensitive to the nature of the halogen and its position on the indole ring. While a single, universally applicable rule remains elusive due to the diversity of biological targets, clear trends have emerged from numerous studies.
Antimicrobial Activity: A Position-Dependent Enhancement
Halogenation has been shown to significantly enhance the antimicrobial properties of the indole scaffold. The position of the halogen is a critical determinant of this activity.
-
Position Matters: Studies on chloroindoles have demonstrated that the position of the chlorine atom dramatically affects the minimum inhibitory concentration (MIC). For instance, 4-chloroindole has been reported to possess potent antimicrobial activity against a range of pathogens, including S. aureus, A. baumannii, and C. albicans, with a MIC of 50 μg/ml[1]. In comparison, 5-chloroindole and 5-chloro-2-methylindole showed a higher MIC of 100 μg/ml against the same organisms[1]. This suggests that substitution at the 4-position can be particularly advantageous for broad-spectrum antimicrobial activity.
-
Halogen Identity: The type of halogen also plays a crucial role. In a study on halogenated indoles against Vibrio parahaemolyticus, both 4-chloroindole and 4-iodoindole were effective at inhibiting planktonic cell growth and biofilm formation, with a MIC of 50 μg/mL[2]. Interestingly, 7-chloroindole and 7-iodoindole also showed activity, though 7-chloroindole had a higher MIC of 200 μg/mL, indicating that both the position and the nature of the halogen are key factors[2]. Quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of chloro and bromo groups at positions 4 or 5 of the indole ring is beneficial for antibacterial activity against V. parahaemolyticus[2][3].
Anticancer Activity: Targeting Cellular Proliferation
The indole scaffold is a common feature in many anticancer agents. Halogenation can enhance the cytotoxic effects of indole-3-carboxylic acid derivatives against various cancer cell lines.
While direct comparative data for a series of halogenated indole-3-carboxylic acids is limited, studies on related structures provide valuable insights. For example, a study on novel 5-hydroxyindole-3-carboxylic acid esters demonstrated that these compounds exhibit cytotoxicity against the MCF-7 breast cancer cell line[4]. The most potent compound, an ester derivative with a 4-methoxy group, had a half-maximal inhibitory concentration (IC50) of 4.7 µM[4]. This highlights the potential of substituted indole-3-carboxylic acids as anticancer agents. Further research systematically exploring the effect of halogenation on this scaffold is warranted.
Auxin and Herbicidal Activity: Modulating Plant Growth
Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin) that regulates various aspects of plant growth and development[5]. Halogenated derivatives of IAA can exhibit potent auxin-like or herbicidal activities.
-
Enhanced Auxin Activity: Chlorinated analogs of IAA, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been isolated from plants and are known to be more active than IAA in some bioassays[5]. The increased activity is thought to be due to their greater stability and resistance to metabolic degradation within the plant.
-
Herbicidal Potential: The same properties that can enhance auxin activity can, at higher concentrations, lead to uncontrolled growth and ultimately, plant death. This makes halogenated indole-3-carboxylic acid derivatives promising candidates for the development of selective herbicides for broadleaf weeds[6]. The structural similarities between these synthetic compounds and natural auxin allow them to hijack the plant's hormonal signaling pathways[6].
Comparative Performance Data
To provide a clear, quantitative comparison, the following table summarizes key experimental data for various halogenated indole derivatives. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, microbial strains, and cell lines.
| Compound | Biological Activity | Test Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference |
| 4-Chloroindole | Antimicrobial | S. aureus, A. baumannii, C. albicans | MIC: 50 µg/mL | [1] |
| 5-Chloroindole | Antimicrobial | S. aureus, C. albicans | MIC: 100 µg/mL | [1] |
| 5-Chloroindole | Antimicrobial | A. baumannii | MIC: 50 µg/mL | [1] |
| 5-Chloro-2-methylindole | Antimicrobial | S. aureus, A. baumannii, C. albicans | MIC: 100 µg/mL | [1] |
| 4-Chloroindole | Antimicrobial | Vibrio parahaemolyticus | MIC: 50 µg/mL | [2] |
| 7-Chloroindole | Antimicrobial | Vibrio parahaemolyticus | MIC: 200 µg/mL | [2] |
| 4-Iodoindole | Antimicrobial | Vibrio parahaemolyticus | MIC: 50 µg/mL | [2] |
| 7-Iodoindole | Antimicrobial | Vibrio parahaemolyticus | MIC: 50 µg/mL | [2] |
| 5-Hydroxyindole-3-carboxylic acid ester (5d) | Anticancer | MCF-7 (Breast Cancer) | IC50: 4.7 µM | [4] |
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of research in this area, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of halogenated indole-3-carboxylic acids.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (halogenated indole-3-carboxylic acid) stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the compound stock solution to the first well of a row. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well to ensure equal volumes.
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half. b. Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only). c. Incubate the plate at 37°C for 18-24 hours[7].
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth[8]. c. The results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the IC50 value of a compound against a cancer cell line.
Materials:
-
Sterile 96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (halogenated indole-3-carboxylic acid) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium)[9]. c. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well[9][10]. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[9].
-
Solubilization and Absorbance Reading: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[9][10]. b. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader[9].
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing the Structure-Activity Landscape
To better understand the key structural features influencing the biological activity of halogenated indole-3-carboxylic acids, the following diagram illustrates the general trends observed.
Caption: General structure-activity relationship trends for halogenated indole-3-carboxylic acids.
Conclusion: A Promising Path for Drug Discovery
The strategic placement of halogen atoms on the indole-3-carboxylic acid scaffold offers a powerful and versatile tool for modulating a wide array of biological activities. The evidence strongly suggests that both the position and the nature of the halogen are critical determinants of the resulting compound's efficacy as an antimicrobial, anticancer, or plant growth-regulating agent. While the existing data provides a solid foundation for understanding these structure-activity relationships, there remains a significant opportunity for further systematic studies to create a more comprehensive and predictive model. By leveraging the insights presented in this guide and employing rigorous experimental methodologies, researchers can continue to unlock the full potential of this remarkable class of molecules in the ongoing quest for novel and effective therapeutic and agrochemical agents.
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The Fluorine Factor: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Indole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1] The strategic modification of this core, particularly through fluorination, has emerged as a powerful tool to modulate the pharmacological properties of indole derivatives, including their cytotoxicity.[2] This guide provides an in-depth, objective comparison of the cytotoxic profiles of fluorinated and non-fluorinated indole carboxylic acids, supported by experimental data and mechanistic insights, to inform the rational design of next-generation therapeutics.
The Influence of Fluorination on Cytotoxic Activity: A Head-to-Head Comparison
The introduction of a fluorine atom onto the indole ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can profoundly impact its cytotoxic potential.[2] A direct comparison between a fluorinated indole carboxylic acid and its non-fluorinated parent compound starkly illustrates this principle.
One of the most compelling examples is the comparison between 5-fluoroindole-3-acetic acid (5-F-IAA) and its parent compound, indole-3-acetic acid (IAA) . While IAA itself can be oxidized by horseradish peroxidase (HRP) to produce cytotoxic species, studies have unexpectedly revealed that 5-F-IAA is significantly more cytotoxic than IAA under the same conditions.[3][4] This enhanced cytotoxicity is observed despite 5-F-IAA being oxidized by HRP at a slower rate than IAA.[3] The combination of 5-F-IAA and HRP has demonstrated potent cell-killing activity in various human and rodent tumor cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), achieving 90-99% cell kill.[2][3]
The proposed mechanism for this enhanced cytotoxicity involves the formation of a reactive 3-methylene-2-oxindole intermediate, which can readily react with biological nucleophiles like thiols and DNA, leading to cellular damage and death.[3][4]
Comparative Cytotoxicity Data: A Broader Perspective
While direct head-to-head comparisons are invaluable, a broader analysis of various fluorinated and non-fluorinated indole carboxylic acid derivatives provides a more comprehensive understanding of the structure-activity relationships governing their cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against different cancer cell lines.
| Compound | Fluorination Status | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-Carboxylic Acid Derivatives | ||||
| 5-Hydroxyindole-3-carboxylic acid ester derivative (5d) | Non-fluorinated | MCF-7 | 4.7 | [5] |
| Indole-2-Carboxamide Derivatives | ||||
| N-(4-fluorobenzyl)indoleamide (8c) | Fluorinated | KNS42 | 3.41 | [6] |
| N-benzylindoleamide (unsubstituted) | Non-fluorinated | KNS42 | ~6.82* | [6] |
| Indole-6-Carboxylic Acid Derivatives | ||||
| EGFR-targeting derivative (3b) | Non-fluorinated | HCT-116 | 2.1 | [7] |
| VEGFR-2-targeting derivative (6e) | Non-fluorinated | HCT-116 | 1.8 | [7] |
| Other Indole Derivatives | ||||
| 6-Fluoroindole-2-carboxylic acid-copper(II) complex | Fluorinated | MDA-MB-231, MCF-7 | ~90% inhibition at 20 µM | [8] |
Note: The IC50 for the unsubstituted N-benzylindoleamide was approximately 2-fold higher than its fluorinated counterpart.
These data highlight that fluorination can be a key determinant of cytotoxic potency. For instance, the introduction of a fluorine atom in the N-benzylindoleamide scaffold resulted in a two-fold increase in cytotoxicity against pediatric brain cancer cells.[6]
Mechanistic Insights: How Fluorination Enhances Cytotoxicity
The increased cytotoxicity of fluorinated indole carboxylic acids can be attributed to several factors:
-
Altered Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the indole ring. This can influence the molecule's ability to interact with biological targets and can also affect its redox potential, potentially leading to increased production of reactive oxygen species (ROS). The cytotoxic effects of IAA, for example, are linked to ROS production.[9]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to higher intracellular concentrations of the active compound and prolonged engagement with its target.
-
Modulation of Target Binding: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the compound to its biological target. This can lead to more potent inhibition of key cellular processes.
The cytotoxic mechanisms of indole derivatives are diverse and can include:
-
Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death.[5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[10]
-
Inhibition of Key Enzymes: Indole derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2).[7]
Experimental Design and Protocols: A Guide for Researchers
The objective comparison of the cytotoxicity of fluorinated and non-fluorinated indole carboxylic acids requires robust and well-validated experimental protocols. The selection of appropriate assays and cell lines is critical for obtaining meaningful and reproducible data.
Rationale for Cell Line Selection
The choice of cancer cell lines for cytotoxicity screening should be guided by the specific research question. For instance:
-
MCF-7 (Breast Adenocarcinoma): This cell line is widely used in cancer research and is known to be sensitive to a variety of cytotoxic agents. It is a suitable model for initial screening of novel compounds.[11]
-
HT-29 (Colorectal Adenocarcinoma): This is another commonly used cell line that can provide insights into the efficacy of compounds against gastrointestinal cancers.[10]
-
Normal Cell Lines (e.g., Human Dermal Fibroblasts): It is crucial to assess the cytotoxicity of compounds against non-cancerous cells to determine their selectivity and potential for off-target toxicity.[5]
Standard Cytotoxicity Assays
Two of the most widely used and reliable methods for assessing cytotoxicity are the MTT and LDH assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. The level of LDH activity in the supernatant is directly proportional to the number of dead or damaged cells.
Experimental Workflow: LDH Assay
Caption: Workflow for quantifying cytotoxicity via the LDH release assay.
Synthesis of Indole Carboxylic Acids: A Brief Overview
The synthesis of both fluorinated and non-fluorinated indole carboxylic acids can be achieved through various established chemical routes.
A common method for the synthesis of indole-3-carboxylic acid involves the protection of indole-3-acetic acid, followed by a nucleophilic substitution reaction and subsequent deprotection.[12][13]
The synthesis of fluorinated indole carboxylic acids often starts from a fluorinated precursor. For example, 5-fluorooxindole can be used as a starting material, which can then be converted to 5-fluoroindole-3-carboxylic acid through a series of reactions.[14]
Conclusion
The strategic incorporation of fluorine into the indole carboxylic acid scaffold represents a promising avenue for the development of novel cytotoxic agents with enhanced potency. The available data strongly suggest that fluorination can significantly increase the cytotoxicity of these compounds, likely through a combination of altered electronic properties, increased metabolic stability, and modulated target interactions. For researchers in drug discovery, the careful consideration of fluorination as a design element, coupled with rigorous and comparative in vitro evaluation, is paramount to unlocking the full therapeutic potential of this versatile chemical class.
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- 14. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Introduction
5-bromo-6-fluoro-1H-indole-3-carboxylic acid is a halogenated indole derivative of significant interest to the pharmaceutical and agrochemical industries. The indole scaffold is a common motif in biologically active molecules, and the introduction of halogen atoms can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the strategic advantages and disadvantages of each approach. This document is intended for researchers, chemists, and professionals in drug development seeking to synthesize this and related compounds.
Retrosynthetic Analysis
Two primary retrosynthetic strategies are considered for the synthesis of this compound. The first approach involves the initial synthesis of a substituted indole core followed by late-stage functionalization. The second strategy relies on the construction of the indole ring from appropriately substituted precursors.
Route A focuses on a late-stage bromination and carboxylation of a 6-fluoroindole intermediate. This pathway offers flexibility in the final steps but requires careful control of regioselectivity.
Route B employs classic indole ring-forming reactions, namely the Fischer and Leimgruber-Batcho syntheses, starting from pre-functionalized aromatic precursors. This approach can offer better control over the substitution pattern of the final product.
Route A: Late-Stage Bromination and Carboxylation
This synthetic pathway commences with the commercially available 6-fluoroindole, which undergoes electrophilic bromination followed by the introduction of a carboxylic acid group at the C3 position.
A [label="6-Fluoroindole"]; B [label="5-Bromo-6-fluoroindole"]; C [label="5-Bromo-6-fluoro-1H-indole-3-carbaldehyde"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Bromination (NBS)"]; B -> C [label="Vilsmeier-Haack Formylation"]; C -> D [label="Oxidation"]; }
Diagram 1: Synthetic pathway for Route A.Experimental Protocols for Route A
Step 1: Synthesis of 5-Bromo-6-fluoroindole
-
Rationale: Direct bromination of 6-fluoroindole is anticipated to occur at the C5 position due to the directing effects of the fluorine and the indole nitrogen. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of electron-rich aromatic rings.
-
Procedure:
-
To a solution of 6-fluoroindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-fluoroindole.
-
Step 2: Vilsmeier-Haack Formylation of 5-Bromo-6-fluoroindole
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the electron-rich C3 position of indoles.[1][2] The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is a mild electrophile suitable for this transformation.[3]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to anhydrous DMF (10 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of 5-bromo-6-fluoroindole (1.0 eq) in DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-3 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to yield 5-bromo-6-fluoro-1H-indole-3-carbaldehyde.
-
Step 3: Oxidation of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde
-
Rationale: The aldehyde functionality at the C3 position can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Aldehyde oxidases are known to catalyze this transformation in biological systems.[4] For laboratory synthesis, reagents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O) are commonly employed.
-
Procedure:
-
Dissolve 5-bromo-6-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Route B: Indole Synthesis from Substituted Precursors
This approach involves the construction of the 5-bromo-6-fluoroindole ring system from appropriately substituted starting materials using either the Fischer or Leimgruber-Batcho indole synthesis.
Route B1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][6] To obtain the target 3-carboxylic acid derivative directly, pyruvic acid can be used as the ketone component.[5]
A [label="4-Bromo-5-fluoroaniline"]; B [label="4-Bromo-5-fluorophenylhydrazine"]; C [label="Hydrazone Intermediate"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Diazotization, Reduction"]; B -> C [label="Condensation with Pyruvic Acid"]; C -> D [label="Fischer Indole Synthesis (Acid catalyst, Heat)"]; }
Diagram 2: Synthetic pathway for Route B1 (Fischer Indole Synthesis).Experimental Protocols for Route B1
Step 1: Synthesis of 4-Bromo-5-fluorophenylhydrazine
-
Rationale: The required phenylhydrazine can be prepared from the corresponding aniline via a two-step diazotization and reduction sequence.[7][8]
-
Procedure:
-
Dissolve 4-bromo-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Basify the mixture with a concentrated sodium hydroxide solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to yield 4-bromo-5-fluorophenylhydrazine, which can be used in the next step without further purification.
-
Step 2: Fischer Indole Synthesis
-
Rationale: The condensation of 4-bromo-5-fluorophenylhydrazine with pyruvic acid forms a hydrazone intermediate, which upon heating in the presence of an acid catalyst, undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole-3-carboxylic acid.[5]
-
Procedure:
-
To a solution of 4-bromo-5-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to give this compound.
-
Route B2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step method that involves the formation of an enamine from a 2-nitrotoluene derivative, followed by reductive cyclization to the indole.[10][11][12]
A [label="4-Bromo-5-fluoro-2-nitrotoluene"]; B [label="Enamine Intermediate"]; C [label="5-Bromo-6-fluoroindole"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="DMFDMA, Pyrrolidine"]; B -> C [label="Reductive Cyclization (e.g., Raney Ni, H₂)"]; C -> D [label="Carboxylation (e.g., Vilsmeier-Haack, Oxidation)"]; }
Diagram 3: Synthetic pathway for Route B2 (Leimgruber-Batcho Synthesis).Experimental Protocols for Route B2
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene
-
Rationale: The synthesis of this starting material is crucial and can be challenging. A potential route involves the nitration of 4-bromo-3-fluorotoluene.
-
Procedure:
-
Carefully add 4-bromo-3-fluorotoluene (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the desired 4-bromo-5-fluoro-2-nitrotoluene isomer.
-
Step 2: Leimgruber-Batcho Indole Synthesis
-
Rationale: This two-step sequence provides a high-yielding route to the indole nucleus.[12]
-
Procedure:
-
Heat a mixture of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and pyrrolidine (1.2 eq) in DMF at 110 °C for 2-3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enamine.
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate and subject it to catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 5-bromo-6-fluoroindole.
-
Step 3: Carboxylation of 5-Bromo-6-fluoroindole
-
Rationale and Procedure: This step is identical to Steps 2 and 3 of Route A, involving Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.
Comparison of Synthetic Routes
| Feature | Route A: Late-Stage Functionalization | Route B1: Fischer Indole Synthesis | Route B2: Leimgruber-Batcho Synthesis |
| Number of Steps | 3 (from 6-fluoroindole) | 2 (from 4-bromo-5-fluorophenylhydrazine) | 3 (from 4-bromo-5-fluoro-2-nitrotoluene) |
| Starting Materials | Commercially available 6-fluoroindole | Requires synthesis of 4-bromo-5-fluorophenylhydrazine | Requires synthesis of 4-bromo-5-fluoro-2-nitrotoluene |
| Key Reactions | Electrophilic bromination, Vilsmeier-Haack formylation, Oxidation | Diazotization, Reduction, Fischer indole synthesis | Nitration, Enamine formation, Reductive cyclization, Carboxylation |
| Regioselectivity | Potentially challenging for bromination | Excellent, defined by starting materials | Excellent, defined by starting materials |
| Overall Yield | Moderate to good, dependent on regioselectivity | Good | Good to excellent |
| Scalability | Generally scalable | Scalable | Scalable, often used in industry |
| Reagent Toxicity/Hazards | POCl₃ is corrosive and moisture-sensitive | Diazonium salts can be explosive if isolated | Nitrating agents are highly corrosive and hazardous |
Discussion and Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice of the optimal route will depend on the specific needs and capabilities of the laboratory.
Route A is attractive due to its use of a commercially available starting material, 6-fluoroindole. However, the key challenge lies in achieving high regioselectivity during the bromination step. While the electronic properties of the substrate favor bromination at the 5-position, the formation of other isomers is possible and may necessitate careful optimization and purification.
Route B1 , the Fischer indole synthesis, offers a more direct approach to the final product, with the substitution pattern being unequivocally established by the choice of the starting phenylhydrazine. The direct formation of the 3-carboxylic acid moiety by using pyruvic acid is a significant advantage, potentially shortening the overall sequence. The main drawback is the required synthesis of the substituted phenylhydrazine, which involves the handling of potentially hazardous diazonium intermediates.
Route B2 , the Leimgruber-Batcho synthesis, is a powerful and often high-yielding method for indole synthesis. Similar to the Fischer approach, it provides excellent control over regioselectivity. However, it requires the synthesis of the corresponding 2-nitrotoluene, which can be challenging to prepare with the desired substitution pattern. The subsequent carboxylation step adds to the overall length of the synthesis compared to the Fischer route with pyruvic acid.
References
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Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74–85. Available at: [Link]
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Porzel, A., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. The Plant Cell, 26(7), 3113–3127. Available at: [Link]
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ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available at: [Link]
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ResearchGate. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available at: [Link]
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MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
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ACS Publications. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
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NIH. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available at: [Link]
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
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YouTube. synthesis of 4-bromo-2-nitrotoluene. Available at: [Link]
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ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Available at: [Link]
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ResearchGate. Direct Palladium-Catalyzed C-3 Arylation of Indoles. Available at: [Link]
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Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
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Uni Bielefeld. Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Available at: [Link]
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RSC Publishing. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-bromo-6-fluoro-1H-indole-3-carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety and proper environmental stewardship.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
The compound is a solid powder, and fine dust particles may become airborne during handling, posing an inhalation risk.[4][6] The presence of bromine and fluorine atoms designates it as a halogenated organic compound, which requires special consideration for disposal.[7][8][9]
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is crucial. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields and a full-face shield.[6] | Nitrile gloves (double-gloving recommended).[10][11] | Laboratory coat.[11] | A NIOSH-approved respirator (e.g., N95) or use of a ventilated balance enclosure.[6] |
| Solution Preparation and Transfers | Chemical splash goggles.[11] | Nitrile gloves.[10][11] | Laboratory coat.[11] | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield if there is a significant splash risk.[6][11] | Nitrile gloves. Regularly inspect for signs of degradation and replace as needed.[10] | Laboratory coat. An acid-resistant apron is recommended when handling larger quantities of acidic solutions.[11] | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty nitrile or butyl rubber gloves.[11] | Chemical-resistant suit or coveralls.[6] | A full-face respirator with appropriate cartridges for organic vapors and particulates.[6][11] |
The Rationale Behind the Choices:
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates robust protection. For handling the powder, a face shield provides an additional barrier against airborne particles.[6] During solution work, chemical splash goggles that form a tight seal are essential to prevent splashes from reaching the eyes.[11]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard choice for laboratory work.[11] Double-gloving when handling the solid provides an extra layer of protection in case the outer glove is breached.
-
Body Protection: A standard laboratory coat protects against minor spills and contamination.[11] For larger scale operations or when there is a higher risk of splashes, an acid-resistant apron provides additional protection, particularly for the torso.[11]
-
Respiratory Protection: The fine, dusty nature of the solid compound presents a significant inhalation hazard.[6] Handling the powder in a ventilated enclosure or while wearing a respirator minimizes this risk. All subsequent work with solutions should be performed in a chemical fume hood to prevent the inhalation of any aerosols or vapors.
Step-by-Step Handling Protocols
Weighing and Aliquoting the Solid Compound:
-
Preparation: Designate a specific area for handling the solid. Ensure a ventilated balance enclosure or a certified chemical fume hood is available and functioning correctly.
-
PPE: Don a laboratory coat, double nitrile gloves, and safety glasses with a face shield. If a ventilated enclosure is not used, a NIOSH-approved respirator is mandatory.
-
Handling: Carefully open the container. Use a spatula to transfer the desired amount of powder to a tared weigh boat or container. Avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation and Use:
-
Location: All solution preparation and subsequent use must be conducted in a certified chemical fume hood.
-
PPE: Wear a laboratory coat, nitrile gloves, and chemical splash goggles.
-
Procedure: Slowly add the solid to the chosen solvent in a suitable container. Stir gently to dissolve. Be aware of any potential exothermic reactions.
-
Storage: Keep containers of the compound and its solutions tightly closed when not in use and store in a well-ventilated area.[2][4][5]
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and its waste products require specific disposal procedures.[7][8][9]
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[8][9][12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12][13]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7][13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain.[7][8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3][5] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do. Continue rinsing.[3][4][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][5] If feeling unwell, call a poison center or doctor.[2][4]
-
Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting. Seek immediate medical attention.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
